molecular formula C22H22Cl2N2O6 B12766832 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate CAS No. 83337-90-0

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate

Cat. No.: B12766832
CAS No.: 83337-90-0
M. Wt: 481.3 g/mol
InChI Key: WKUATSQCNAPJTK-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate is a complex organic compound that features a dichlorophenyl group, an imidazole ring, and a phenylethyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the phenylethyloxy group: This can be done through nucleophilic substitution reactions.

    Formation of the oxalate salt: This final step involves the reaction of the synthesized compound with oxalic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol
  • 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol hydrochloride

Uniqueness

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

83337-90-0

Molecular Formula

C22H22Cl2N2O6

Molecular Weight

481.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-(2-phenylethoxy)propan-2-ol;oxalic acid

InChI

InChI=1S/C20H20Cl2N2O2.C2H2O4/c21-17-6-7-18(19(22)12-17)20(25,13-24-10-9-23-15-24)14-26-11-8-16-4-2-1-3-5-16;3-1(4)2(5)6/h1-7,9-10,12,15,25H,8,11,13-14H2;(H,3,4)(H,5,6)

InChI Key

WKUATSQCNAPJTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O.C(=O)(C(=O)O)O

Origin of Product

United States

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